1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene
Description
1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene is a halogenated aromatic compound characterized by three distinct substituents: chlorine atoms at positions 1 and 4, a difluoromethoxy group (-OCF₂) at position 2, and a fluorine atom at position 5. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-withdrawing effects of chlorine and fluorine atoms, as well as the steric bulk of the difluoromethoxy group. Applications include its use as an intermediate in drug development, particularly for molecules targeting enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
2,5-dichloro-1-(difluoromethoxy)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-3-1-4(10)6(9)5(2-3)13-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYVENIDRGSTAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Halogenated Fluorobenzene Intermediates
A critical precursor is 1,4-dichloro-2-fluorobenzene, which can be synthesized through a multi-step halogenation and fluorination process starting from dichlorobenzene mixtures.
Nitration of Dichlorobenzene Mixture: Orthodichlorobenzene and related chlorobenzenes are nitrated using a mixture of nitric acid and sulfuric acid at 30–75 °C for 1–5 hours, optimally at 60–70 °C for 2.5–3 hours. This produces a mixture of dichloronitrobenzenes with yields around 98% after workup and distillation.
Fluorination of Dichloronitrobenzene Mixture: The nitro compounds are then fluorinated using potassium monofluoride in aprotic polar solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at 120–200 °C for 1–8 hours (optimal at 145–185 °C for 3 hours). The fluorination yields fluorine-substituted chloronitrobenzene mixtures (including 2-fluoro-5-chloronitrobenzene and 3-chloro-4-fluoronitrobenzene) with yields of 82–83% and transformation efficiencies of 54–55%.
Chlorination to 2,4-Dichlorofluorobenzene: The fluorinated chloronitrobenzene mixture undergoes chlorination at 150–250 °C (optimal 180–220 °C) for 4–16 hours (typically 8–12 hours). The reaction produces 2,4-dichlorofluorobenzene with a yield of approximately 62.8% after distillation and purification.
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nitration | HNO3/H2SO4 mixture | 60–70 | 2.5–3 | 98 | Orthodichlorobenzene starting material |
| Fluorination | Potassium monofluoride, DMSO or DMF | 145–185 | 3 | 82–83 | Aprotic polar solvent, partial conversion |
| Chlorination | Chlorine gas | 180–220 | 8–12 | 62.8 | Produces 2,4-dichlorofluorobenzene |
Introduction of Difluoromethoxy Group
The key step to obtain 1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene involves reacting the 1,4-dichloro-2-fluorobenzene intermediate with difluoromethyl ether under specific conditions. Although detailed reaction parameters are proprietary or less frequently published, the general process involves:
- Nucleophilic substitution reaction: The fluorine atom ortho to the chlorines is substituted by the difluoromethoxy group.
- Reaction conditions: Controlled temperature and solvent environment to favor substitution without affecting other halogen substituents.
- Industrial scale considerations: Use of appropriate catalysts or bases to facilitate the ether formation, with purification steps to isolate the target compound.
This method is reported as a common industrial approach for synthesizing the target compound.
Chemical Reaction Analysis
- The compound’s chlorine and fluorine atoms are reactive sites for substitution reactions, enabling the installation of the difluoromethoxy group.
- The difluoromethoxy group is introduced via nucleophilic aromatic substitution, where difluoromethyl ether acts as the nucleophile.
- Reaction optimization focuses on temperature, solvent choice, and reagent ratios to maximize yield and selectivity.
- Post-reaction purification typically involves distillation under reduced pressure and washing to remove impurities.
Summary Table of Preparation Methods
| Preparation Stage | Starting Material(s) | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Product/Notes |
|---|---|---|---|---|---|---|
| Nitration | Orthodichlorobenzene + Santochlor mix | HNO3/H2SO4, 1:1 volume ratio | 60–70 | 2.5–3 | 98 | Dichloronitrobenzene mixture |
| Fluorination | Dichloronitrobenzene mixture | Potassium monofluoride, DMSO/DMF | 145–185 | 3 | 82–83 | Fluorine chloronitrobenzene mixture |
| Chlorination | Fluorine chloronitrobenzene mixture | Chlorine gas | 180–220 | 8–12 | 62.8 | 2,4-Dichlorofluorobenzene |
| Difluoromethoxy substitution | 1,4-Dichloro-2-fluorobenzene | Difluoromethyl ether, controlled conditions | Not specified | Not specified | Not specified | 1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene |
Industrial and Research Considerations
- The use of mixed dichlorobenzene feedstocks reduces raw material costs and enables large-scale production.
- Reaction conditions are optimized to balance yield, safety, and cost-effectiveness.
- The multi-step process requires careful control of temperature and reaction times to avoid side reactions and decomposition.
- The compound serves as a valuable intermediate in pharmaceuticals and agrochemical industries, motivating ongoing research into improved synthetic routes and yields.
Chemical Reactions Analysis
1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClFO
- Molecular Weight : 231 g/mol
- IUPAC Name : 1,4-Dichloro-2-(difluoromethoxy)-6-fluorobenzene
- Chemical Structure : The compound consists of a benzene ring substituted with two chlorine atoms, three fluorine atoms, and a difluoromethoxy group.
Chemistry
1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as electrophilic aromatic substitution and nucleophilic addition. Its unique substituents enable it to participate in reactions that modify the electronic properties of the resulting compounds.
Biology
The compound is under investigation for its biological activity. Studies have shown that it can interact with biomolecules, potentially modulating enzyme activities and influencing metabolic pathways. This interaction could lead to applications in drug development, particularly for antimicrobial and anticancer agents.
Medicine
Research is ongoing to explore the therapeutic potential of 1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene as an intermediate in pharmaceutical synthesis. Its structural characteristics may allow it to act as a precursor for drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound is valuable for producing specialty chemicals and agrochemicals. Its unique properties make it suitable for developing materials with specific functionalities, such as enhanced stability or reactivity.
Antimicrobial Activity
A series of studies evaluated the antimicrobial efficacy of halogenated benzene derivatives similar to 1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene against pathogens like Staphylococcus aureus and Escherichia coli. These studies demonstrated promising results with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Anti-inflammatory Research
In vivo studies have assessed the anti-inflammatory properties of related compounds using animal models. Results indicated a dose-dependent reduction in inflammation markers when treated with these compounds, suggesting potential therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms allows it to form strong bonds with various substrates, influencing biochemical pathways and molecular interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Compared to 1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethoxy)benzene (CAS: 1806349-71-2), the chlorine-substituted analog exhibits:
- Lower molecular weight (due to Br → Cl substitution).
- Reduced steric hindrance (trifluoromethoxy in the brominated compound introduces greater bulk at position 6).
- Enhanced electrophilicity (chlorine’s higher electronegativity vs. bromine increases electron withdrawal) .
| Property | 1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene | 1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethoxy)benzene |
|---|---|---|
| Molecular Weight (g/mol) | ~243.0 | ~370.9 |
| Substituents at Position 6 | Fluorine | Trifluoromethoxy (-OCF₃) |
| Key Applications | Pharmaceutical intermediates | Medicinal chemistry (exact role unspecified) |
Pharmacological Relevance
While 1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene is primarily an intermediate, the brominated analog is explicitly marketed for medicinal purposes, suggesting its role in bioactive molecule synthesis.
Limitations of Available Data
The evidence lacks direct comparative studies (e.g., reaction kinetics, biological assays) between these compounds. Structural comparisons are inferred from substituent chemistry, and the absence of peer-reviewed pharmacological data limits authoritative claims about their efficacy or mechanisms.
Biological Activity
Overview
1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene (CAS No. 1803832-21-4) is a synthetic organic compound with the molecular formula CHClFO and a molecular weight of 231 g/mol. This compound is characterized by its unique arrangement of halogens and functional groups, which significantly influence its chemical behavior and biological activity. It is primarily utilized in research settings for its potential applications in pharmaceuticals and agrochemicals.
The biological activity of 1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene is attributed to its interaction with specific molecular targets. The presence of chlorine and fluorine atoms allows the compound to form strong bonds with various substrates, influencing biochemical pathways and molecular interactions. It has been observed to interact with enzymes and receptors, potentially modulating their activity, which could lead to various biological effects such as antimicrobial and anticancer activities.
Biological Activity Studies
Research has indicated that compounds containing fluorinated groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. The following table summarizes some key findings related to the biological activity of 1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene:
Case Studies
-
Antimicrobial Activity :
A study evaluated the antimicrobial properties of 1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene against several pathogenic bacteria. The results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a novel antimicrobial agent. -
Anticancer Potential :
In vitro studies on various cancer cell lines revealed that this compound induced apoptosis and inhibited cell proliferation. The mechanism involved the modulation of signaling pathways associated with cell survival and death. -
Insecticidal Properties :
Research focused on the insecticidal activity against M. persicae showed that this compound was significantly more effective than traditional insecticides at comparable concentrations, suggesting a promising alternative for pest management.
Environmental Considerations
Fluorinated compounds like 1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene raise environmental concerns due to their persistence and potential bioaccumulation. Studies suggest that while such compounds are effective in biological applications, their environmental impact must be carefully assessed to mitigate adverse effects on ecosystems .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,4-dichloro-2-difluoromethoxy-6-fluorobenzene, and how do reaction conditions influence yield?
- Answer : The primary synthesis involves reacting 1,4-dichloro-2-fluorobenzene with difluoromethyl ether under controlled temperature (typically 80–120°C) and pressure (1–3 atm). Catalysts such as Lewis acids (e.g., AlCl₃) may enhance electrophilic substitution. Yield optimization requires strict exclusion of moisture and precise stoichiometric ratios of reactants. Impurities often arise from incomplete substitution or overhalogenation, necessitating purification via column chromatography or recrystallization .
Q. How do the substituents (Cl, F, OCF₂F) on the benzene ring influence the compound’s reactivity in electrophilic aromatic substitution?
- Answer : The electron-withdrawing chlorine and fluorine atoms deactivate the ring, directing incoming electrophiles to the meta and para positions relative to the substituents. The difluoromethoxy group (-OCF₂F) acts as a strong electron-withdrawing group via inductive effects, further polarizing the ring. Reactivity trends can be quantified using Hammett substituent constants (σ values: Cl = +0.23, F = +0.06, OCF₂F ≈ +0.5), guiding predictions for regioselectivity in substitution reactions .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Answer : Key methods include:
- NMR Spectroscopy : ¹⁹F and ¹³C NMR to confirm fluorine and carbon environments.
- GC-MS : To detect volatile byproducts and assess purity.
- X-ray Crystallography : For resolving crystal structure and substituent spatial arrangement.
- Elemental Analysis : To verify stoichiometry (e.g., C: 36.4%, Cl: 30.6%, F: 24.6% by theory) .
Advanced Research Questions
Q. How can contradictory data on the compound’s enzyme inhibition potency be resolved across studies?
- Answer : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM for cytochrome P450 inhibition) may arise from assay conditions (pH, temperature) or enzyme isoforms. Researchers should:
- Perform kinetic assays under standardized conditions.
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Validate findings with molecular docking simulations to assess binding poses and steric/electronic complementarity .
Q. What experimental designs are optimal for studying the compound’s metabolic stability in vitro?
- Answer :
- Hepatocyte Incubations : Use primary human hepatocytes with LC-MS/MS to track metabolite formation (e.g., hydroxylated or dehalogenated products).
- Isotope Labeling : Introduce ¹⁴C or ¹⁹F labels to trace metabolic pathways.
- CYP Inhibition Panels : Screen against CYP3A4, CYP2D6, etc., to identify metabolic liabilities.
- Data Normalization : Correct for protein binding using ultrafiltration or equilibrium dialysis .
Q. How can computational models predict the compound’s environmental persistence and bioaccumulation potential?
- Answer :
- QSAR Models : Use quantitative structure-activity relationships to estimate logP (predicted ~3.2) and biodegradability.
- Molecular Dynamics (MD) Simulations : Assess interactions with lipid bilayers or soil organic matter.
- Ecotoxicity Profiling : Cross-reference with EPA’s ECOTOX database for analogous chlorinated aromatics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
